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Compound of Interest

Compound Name: 6-Aminohexanenitrile

Cat. No.: B1265705 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Aminohexanenitrile (also known as 6-aminocapronitrile) is a bifunctional

molecule featuring a primary amine and a nitrile group, making it a valuable building block in

organic synthesis and pharmaceutical development.[1][2][3] Its chemical structure is C₆H₁₂N₂.

[1][3][4] Accurate structural confirmation and purity assessment are critical for its application.

This document provides detailed application notes and protocols for the spectroscopic analysis

of 6-aminohexanenitrile using Infrared (IR) and Nuclear Magnetic Resonance (NMR)

spectroscopy.

Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of 6-aminohexanenitrile displays characteristic absorption bands

corresponding to its primary amine, nitrile, and aliphatic hydrocarbon components.

Data Presentation: Characteristic IR Absorption Bands

The following table summarizes the key IR absorption bands for 6-aminohexanenitrile and

their assignments.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1265705?utm_src=pdf-interest
https://www.benchchem.com/product/b1265705?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi?ID=C2432748&Mask=80
https://commonchemistry.cas.org/detail?cas_rn=2432-74-8
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C6H12N2/c7-5-3-1-2-4-6-8/h1-5%2C7H2
https://webbook.nist.gov/cgi/inchi?ID=C2432748&Mask=80
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C6H12N2/c7-5-3-1-2-4-6-8/h1-5%2C7H2
https://pubchem.ncbi.nlm.nih.gov/compound/6-Aminohexanenitrile
https://www.benchchem.com/product/b1265705?utm_src=pdf-body
https://www.benchchem.com/product/b1265705?utm_src=pdf-body
https://www.benchchem.com/product/b1265705?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group Vibration Mode
Expected
Wavenumber
(cm⁻¹)

Intensity

Primary Amine

N-H Stretch

(asymmetric &

symmetric)

3400 - 3250 (typically

two bands)
Medium

Aliphatic CH₂ C-H Stretch 3000 - 2850 Strong

Nitrile C≡N Stretch 2260 - 2240 Medium, Sharp

Primary Amine N-H Bend (Scissoring) 1650 - 1580 Medium

Aliphatic CH₂ C-H Bend (Scissoring) ~1470 Medium

Aliphatic Amine C-N Stretch 1250 - 1020 Medium-Weak

Primary Amine N-H Wag 910 - 665 Strong, Broad

Interpretation Note: The presence of two distinct peaks in the 3400-3250 cm⁻¹ region is a

definitive indicator of a primary amine (R-NH₂).[5][6] The sharp, medium-intensity peak around

2250 cm⁻¹ is characteristic of a nitrile functional group.[7]

Experimental Protocol: Acquiring an FTIR Spectrum (Neat Liquid Film)

Since 6-aminohexanenitrile is a liquid at room temperature, a spectrum can be easily

obtained from a neat sample.[4]

Methodology:

Plate Preparation: Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.

Handle them by the edges to avoid transferring moisture and oils.

Sample Application: Using a clean Pasteur pipette, place one small drop of 6-
aminohexanenitrile onto the center of one salt plate.[8]

Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to

spread evenly and form a thin capillary film between the plates.[8]
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Spectrometer Setup: Place the assembled plates into the sample holder of the FTIR

spectrometer.

Background Scan: Perform a background scan with an empty sample compartment to record

the instrument's baseline.

Sample Scan: Acquire the infrared spectrum of the sample. Typically, 16-32 scans are co-

added to improve the signal-to-noise ratio.

Data Processing: Process the resulting spectrum by performing a baseline correction and

identifying the peak wavenumbers.

Cleaning: After analysis, disassemble the plates, clean them thoroughly with a dry solvent

like acetone, and return them to the desiccator.[8]

Workflow Visualization: IR Analysis

Sample Preparation FTIR Analysis

Obtain clean NaCl plates Apply one drop of liquid sample Create thin film with second plate Place sample in spectrometerTransfer Acquire background spectrum Acquire sample spectrum Process data Interpret SpectrumResult

Click to download full resolution via product page

Workflow for obtaining the FTIR spectrum of a liquid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of 6-
aminohexanenitrile.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts
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The following tables summarize the expected chemical shifts for 6-aminohexanenitrile. Actual

values may vary slightly based on the solvent and concentration used.

Table: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Proton Assignment
(Structure: H₂N-
C⁶H₂-C⁵H₂-C⁴H₂-
C³H₂-C²H₂-C¹N)

Approx. Chemical
Shift (δ, ppm)

Multiplicity Integration

-C⁶H₂-NH₂ 2.71 Triplet (t) 2H

-C²H₂-CN 2.35 Triplet (t) 2H

-C³H₂- & -C⁵H₂- 1.65 - 1.50 Multiplet (m) 4H

-C⁴H₂- 1.49 - 1.38 Multiplet (m) 2H

| -NH₂ | ~1.1 (variable, broad) | Singlet (s) | 2H |

Interpretation Note: Protons on carbons adjacent to electron-withdrawing groups (like -CN and -

NH₂) are deshielded and appear further downfield.[7] The amine protons often appear as a

broad singlet and their chemical shift is highly dependent on solvent, concentration, and

temperature.

Table: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Carbon Assignment (Structure: H₂N-C⁶-
C⁵-C⁴-C³-C²-C¹N)

Approx. Chemical Shift (δ, ppm)

C¹ (C≡N) 119.8

C⁶ (-CH₂-NH₂) 42.1

C⁵ 33.2

C⁴ 26.3

C³ 25.2
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| C² (-CH₂-CN) | 17.0 |

Interpretation Note: The nitrile carbon (C≡N) has a characteristic chemical shift around 120

ppm.[7] The carbons directly attached to the nitrogen (C6) and the nitrile group (C2) are at the

extremes of the aliphatic carbon chemical shift range for this molecule.

Experimental Protocol: Acquiring NMR Spectra

Methodology:

Sample Preparation:

For ¹H NMR, accurately weigh 5-25 mg of 6-aminohexanenitrile. For ¹³C NMR, a more

concentrated sample of 50-100 mg is recommended.[9]

Transfer the sample into a clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄,

DMSO-d₆).[9] Ensure the sample dissolves completely.

If an external reference is not being used, add a small amount of an internal standard,

such as tetramethylsilane (TMS).

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

If any solid particles are present, filter the solution through a small cotton or glass wool plug

in the pipette.[9]

Instrument Setup:

Place the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

Insert the sample into the NMR spectrometer.

Acquisition:

Lock the spectrometer onto the deuterium signal of the solvent.

Tune and shim the instrument to optimize the magnetic field homogeneity.
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Acquire the ¹H spectrum, followed by the ¹³C spectrum using standard acquisition

parameters.

Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID).

Phase the spectrum and perform a baseline correction.

Calibrate the chemical shift axis using the reference signal (e.g., TMS at 0.00 ppm).

Integrate the peaks in the ¹H spectrum.

Workflow Visualization: NMR Analysis

Sample Preparation NMR Analysis

Weigh 5-100 mg of sample Dissolve in ~0.7 mL of deuterated solvent Add internal standard (TMS) Transfer solution to NMR tube Insert tube into spectrometerTransfer Lock, tune, and shim Acquire 1H & 13C spectra Process data (FT, phase, baseline) Interpret SpectrumResult

Click to download full resolution via product page

Workflow for preparing and analyzing an NMR sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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